Halobenzoesäuren und Derivate

Halobenzoic Acids and Derivatives are a class of organic compounds that feature one or more halogen atoms (such as chlorine, bromine, or fluorine) directly bonded to the benzene ring. These functionalized molecules exhibit a wide range of structural variations depending on the position and number of halogen substituents, leading to diverse chemical properties and potential applications.

Halobenzoic acids are often characterized by their enhanced reactivity due to the presence of the carboxylic acid group (-COOH) attached to the aromatic ring. The introduction of halogens can significantly influence the acidity, solubility, and biological activity of these compounds compared to their non-halogenated counterparts. These derivatives play crucial roles in various fields such as pharmaceuticals, agrochemicals, dyes, and materials science.

In pharmaceutical research, halobenzoic acids are explored for their potential as anti-inflammatory agents, antiviral drugs, and cancer treatments due to their ability to modulate protein-protein interactions. In agriculture, they can serve as herbicides or fungicides by altering the plant growth cycle or disrupting fungal cell membranes. Additionally, these compounds find applications in dye synthesis where their chromophore properties enable specific coloration profiles, and in materials science for their unique thermal and optical properties.

Overall, halobenzoic acids and derivatives represent versatile building blocks in organic chemistry with promising prospects across multiple industries.

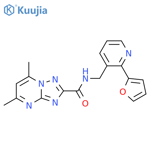

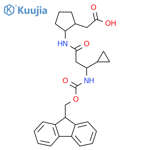

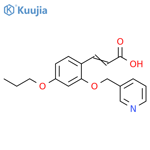

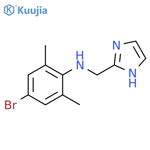

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

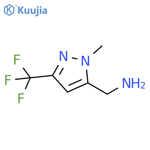

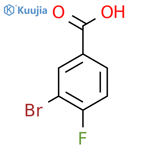

|

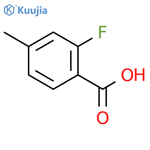

2-Fluoro-4-methylbenzoic acid | 7697-23-6 | C8H7FO2 |

|

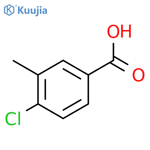

4-Chloro-3-methylbenzoic acid | 7697-29-2 | C8H7ClO2 |

|

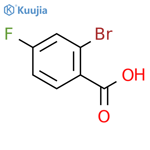

2-Bromofluorobenzoic Acid | 1006-41-3 | C7H4BrFO2 |

|

3-Bromo-4-fluorobenzoic acid | 1007-16-5 | C7H4BrFO2 |

|

1-(2-Bromobenzoyl)Pyrrolidine | 124461-27-4 | C11H12BrNO |

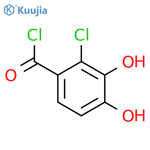

|

Benzoyl chloride,2-chloro-3,4-dihydroxy- | 119735-21-6 | C7H4Cl2O3 |

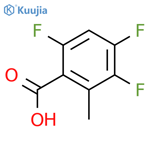

|

3,4,6-trifluoro-2-methylbenzoic acid | 119916-22-2 | C8H5F3O2 |

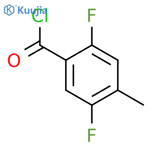

|

2,5-Difluoro-4-methylbenzoyl Chloride | 103877-56-1 | C8H5ClF2O |

|

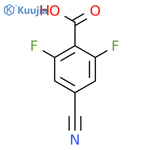

4-Cyano-2,6-difluorobenzoic acid | 181073-82-5 | C8H3F2NO2 |

|

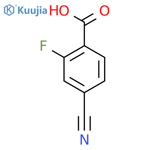

4-Cyano-2-fluorobenzoic acid | 164149-28-4 | C8H4FNO2 |

Verwandte Literatur

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Empfohlene Lieferanten

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte